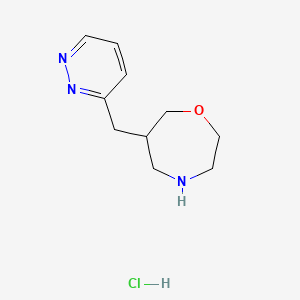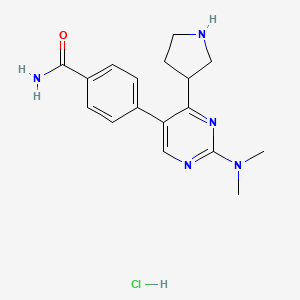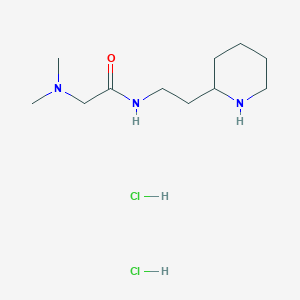
2-(3-吡啶-3-基-丙基)-氮杂环丁烷-2-甲酸酰胺二(三氟乙酸盐)
描述
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) is a useful research compound. Its molecular formula is C16H19F6N3O5 and its molecular weight is 447.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicine: Treatment of Inflammatory Disorders
This compound has been identified as a potential antagonist of GPR84, a G-protein-coupled receptor involved in inflammatory conditions. It could be used in pharmaceutical compositions for the prevention and/or treatment of various inflammatory conditions, including inflammatory bowel diseases (IBD), rheumatoid arthritis, vasculitis, lung diseases such as COPD and IPF, neuroinflammatory conditions, infectious diseases, autoimmune diseases, endocrine and/or metabolic diseases, and diseases involving impairment of immune cell functions .
Biotechnology: Enzyme Substrate Identification
In biotechnology, this compound could be involved in the study of enzyme-catalyzed reactions, particularly with UbiD-like enzymes. These enzymes catalyze decarboxylation reactions on a broad range of aromatic substrates, which is crucial for biocatalysis applications. The compound could be used to identify potential substrates for novel decarboxylase activity, which has implications for environmental biotechnology and synthetic biology .
Chemistry: Synthesis and Catalysis
The compound may serve as a precursor or an intermediate in synthetic chemistry for the production of various novel compounds. It could be used in the synthesis of dihydropyrimidinoisquinolinones, which have applications in treating inflammatory disorders by targeting specific receptors or enzymes involved in the disease pathology .
Materials Science: SHP2 Inhibition
In materials science, this compound could be used in the development of inhibitors for SHP2, a protein tyrosine phosphatase involved in cell signaling. SHP2 inhibitors have potential applications in preventing or treating diseases related to SHP2, which include certain types of cancer and other diseases where SHP2 plays a role in disease progression .
Environmental Science: Aromatic Decarboxylation
The compound could be significant in environmental science, particularly in the study of aromatic decarboxylation processes. Understanding these processes is essential for developing biocatalysts that can convert environmental pollutants into less harmful substances, thereby reducing environmental impact .
属性
IUPAC Name |
2-(3-pyridin-3-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.2C2HF3O2/c13-11(16)12(6-8-15-12)5-1-3-10-4-2-7-14-9-10;2*3-2(4,5)1(6)7/h2,4,7,9,15H,1,3,5-6,8H2,(H2,13,16);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJKBRPJFDUJKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1(CCCC2=CN=CC=C2)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F6N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyridin-3-yl-propyl)-azetidine-2-carboxylic acid amidedi(trifluoroacetic acid salt) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




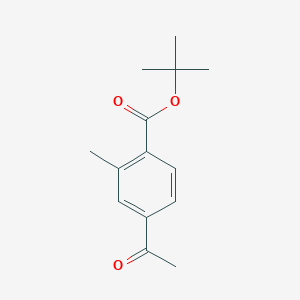

![3-[(3,4-Dichlorophenoxy)methyl]azetidine](/img/structure/B1402368.png)
![4-[3-(4,4,5,5-Tetramethyl-{1,3,2}dioxaborolan-2-yl)-phenyl]-thiomorpholine 1,1-dioxide](/img/structure/B1402369.png)
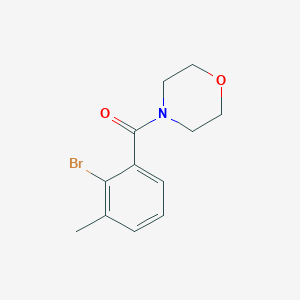

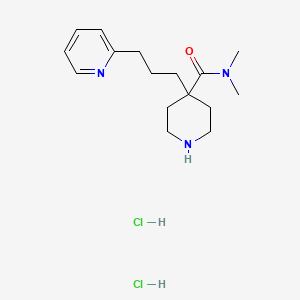
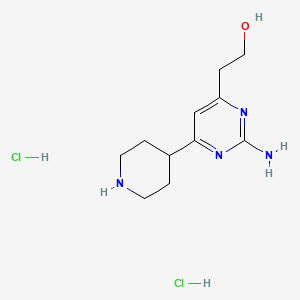
![3-iodo-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1402379.png)

